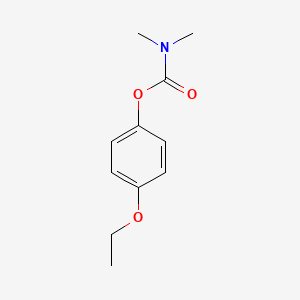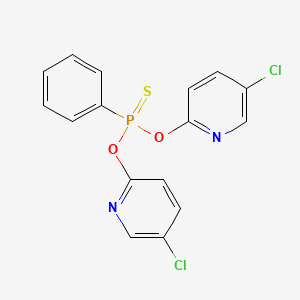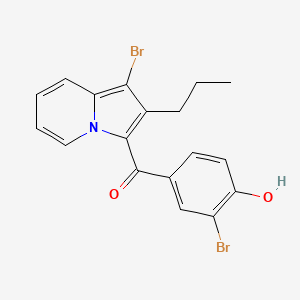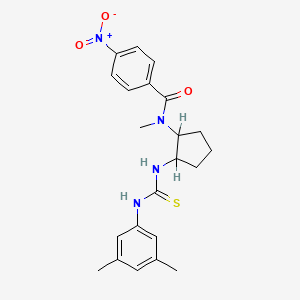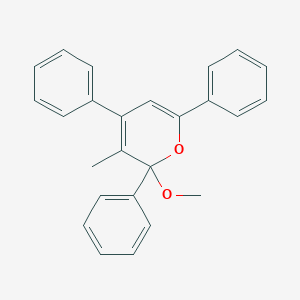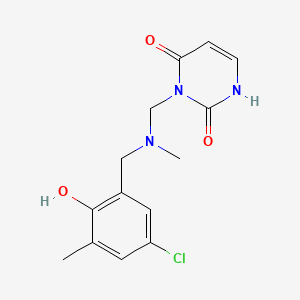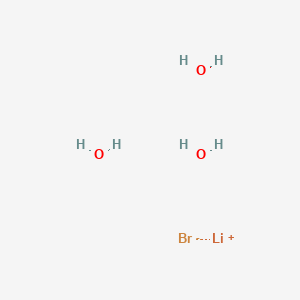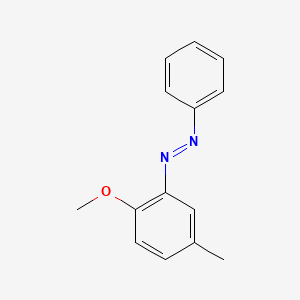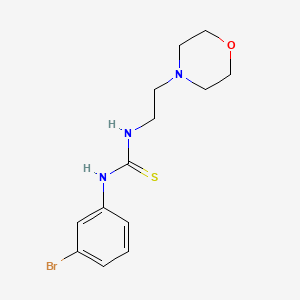
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a morpholinoethyl group, and a thio group attached to the urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- typically involves the reaction of m-bromophenyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for large-scale production.
Types of Reactions:
Oxidation: Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromophenyl and morpholinoethyl groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-
Comparison:
Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen atoms.
Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical behavior and biological activity.
Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-: Features an iodine atom, which is larger and less electronegative than bromine, affecting its reactivity and interactions with molecular targets.
The uniqueness of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73953-65-8 |
|---|---|
Molekularformel |
C13H18BrN3OS |
Molekulargewicht |
344.27 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
InChI-Schlüssel |
OODVVKPBMVNXMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylene]-](/img/structure/B14439254.png)
